molecular formula C14H17BrN2O3 B14860012 Tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate

Tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate

Cat. No.: B14860012
M. Wt: 341.20 g/mol
InChI Key: IAYMHKSVJHWGCS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the indazole ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the indazole ring or methoxy group.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group and the indazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(chloromethyl)-7-methoxy-1H-indazole-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: Lacks the methoxy group at the 7-position.

    Tert-butyl 3-(bromomethyl)-7-hydroxy-1H-indazole-1-carboxylate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Tert-butyl 3-(bromomethyl)-7-methoxy-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromomethyl group allows for versatile chemical modifications, while the methoxy group and the indazole ring contribute to its potential biological activity.

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-7-methoxyindazole-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-12-9(10(8-15)16-17)6-5-7-11(12)19-4/h5-7H,8H2,1-4H3

InChI Key

IAYMHKSVJHWGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)CBr

Origin of Product

United States

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